molecular formula C15H32O5 B14382689 11,13,13,14-Tetramethyl-3,6,9,12-tetraoxapentadecan-14-OL CAS No. 90062-51-4

11,13,13,14-Tetramethyl-3,6,9,12-tetraoxapentadecan-14-OL

Cat. No.: B14382689
CAS No.: 90062-51-4
M. Wt: 292.41 g/mol
InChI Key: HRCZJYBVDODZIT-UHFFFAOYSA-N
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Description

11,13,13,14-Tetramethyl-3,6,9,12-tetraoxapentadecan-14-OL is a complex organic compound characterized by its unique structure, which includes multiple ether linkages and a terminal hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11,13,13,14-Tetramethyl-3,6,9,12-tetraoxapentadecan-14-OL typically involves multi-step organic reactions. One common approach is the etherification of polyols with appropriate alkylating agents under controlled conditions. The reaction conditions often include the use of catalysts such as acids or bases to facilitate the ether bond formation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale etherification processes using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

11,13,13,14-Tetramethyl-3,6,9,12-tetraoxapentadecan-14-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form simpler alcohols or alkanes.

    Substitution: The ether linkages can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles such as halides (Cl-, Br-) and alkoxides (RO-) can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary alcohols.

Scientific Research Applications

11,13,13,14-Tetramethyl-3,6,9,12-tetraoxapentadecan-14-OL has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including as a drug delivery agent.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 11,13,13,14-Tetramethyl-3,6,9,12-tetraoxapentadecan-14-OL exerts its effects involves interactions with specific molecular targets. The ether linkages and hydroxyl group allow it to form hydrogen bonds and other interactions with biological molecules, potentially disrupting cellular processes or enhancing the delivery of therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

    13,13,14,14-Tetramethyl-3,6,9,12-tetraoxa-13-sila-1-pentadecanol: Similar structure but includes a silicon atom.

    14-Azido-3,6,9,12-tetraoxatetradecan-1-amine: Contains an azide group, offering different reactivity.

    1,1,6-trimethyl-3-methylene-2-(3,6,10,13,14-pentamethyl-3-ethenyl): Another structurally related compound with different functional groups.

Uniqueness

11,13,13,14-Tetramethyl-3,6,9,12-tetraoxapentadecan-14-OL is unique due to its specific arrangement of ether linkages and the presence of a terminal hydroxyl group. This structure imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

CAS No.

90062-51-4

Molecular Formula

C15H32O5

Molecular Weight

292.41 g/mol

IUPAC Name

3-[1-[2-(2-ethoxyethoxy)ethoxy]propan-2-yloxy]-2,3-dimethylbutan-2-ol

InChI

InChI=1S/C15H32O5/c1-7-17-8-9-18-10-11-19-12-13(2)20-15(5,6)14(3,4)16/h13,16H,7-12H2,1-6H3

InChI Key

HRCZJYBVDODZIT-UHFFFAOYSA-N

Canonical SMILES

CCOCCOCCOCC(C)OC(C)(C)C(C)(C)O

Origin of Product

United States

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